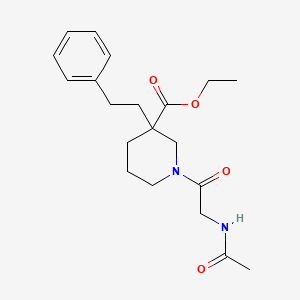![molecular formula C22H22F3N3O B5987083 8-Methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline](/img/structure/B5987083.png)
8-Methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl-substituted phenyl group attached to a piperazine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of the piperazine ring: The quinoline core is then reacted with piperazine derivatives, often using nucleophilic substitution reactions.
Addition of the trifluoromethyl group:
Methoxylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
化学反应分析
Types of Reactions
8-Methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyquinoline carboxylic acid, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
科学研究应用
8-Methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 8-Methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds such as 8-hydroxyquinoline and 4-methylquinoline share structural similarities with 8-Methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline.
Piperazine derivatives: Compounds like 1-(3-trifluoromethylphenyl)piperazine and 1-(4-methoxyphenyl)piperazine are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxy and methyl groups contribute to its reactivity and potential biological activity.
属性
IUPAC Name |
8-methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O/c1-15-13-20(26-21-18(15)7-4-8-19(21)29-2)28-11-9-27(10-12-28)17-6-3-5-16(14-17)22(23,24)25/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFLGTFDXHAGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[3-(4-Fluorophenyl)oxolan-3-yl]methyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5987002.png)
![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine trifluoroacetate](/img/structure/B5987024.png)
![7-(cyclopropylmethyl)-2-[(1-pyridin-3-ylpyrrol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5987032.png)
![3-{[4-(1-amino-1-ethylpropyl)-1H-1,2,3-triazol-1-yl]methyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5987047.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenylethyl)acetamide](/img/structure/B5987050.png)
![7-(2,3-difluorobenzyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5987055.png)

![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-(1-propan-2-ylpyrrolidin-2-yl)thiophene-2-carboxamide](/img/structure/B5987082.png)
![5-{[{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5987087.png)
![4-(4-methoxy-3-methylbenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5987103.png)
![3-[3-(methoxymethyl)-1-pyrrolidinyl]-5-(1-naphthyl)-1,2,4-triazine](/img/structure/B5987111.png)
![2-{4-(2,4-difluorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5987114.png)
![3-[(4-tert-butylcyclohexyl)amino]-2-azepanone](/img/structure/B5987119.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5987123.png)
